molecular formula C13H26N2 B1417271 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine CAS No. 1092276-49-7

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

Cat. No. B1417271
M. Wt: 210.36 g/mol
InChI Key: KLTZAMHUSRKUGQ-UHFFFAOYSA-N
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Description

“2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published in numerous scientific literature .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine” can be inferred from its molecular structure. It has a molecular weight of 210.36 . The SMILES string is CC1CCN (CC1)CCC2CCNCC2 , and the InChI key is ODFRNPPHHZRTHH-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including 2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine, have been investigated for their corrosion inhibition properties. Studies using quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives effectively inhibit the corrosion of iron by adsorbing onto the metal surface. These findings suggest potential applications in protecting metals from corrosion in industrial settings (Kaya et al., 2016).

Antibacterial Agents

Research into piperidine derivatives has also extended to their antibacterial properties. Compounds structured around the piperidine nucleus have demonstrated significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests a potential application in developing new antibacterial drugs (Matsumoto & Minami, 1975).

Anticancer Agents

Piperidine-based compounds have shown promise as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated, demonstrating strong anticancer activity in vitro. These findings open up avenues for further research into piperidine derivatives as potential anticancer therapeutics (Rehman et al., 2018).

Molecular Structure Studies

The study of piperidine derivatives extends to understanding their molecular structures, which is crucial for their application in medicinal chemistry. For example, the molecular and crystal structure of certain piperidine compounds has been elucidated, providing insights into their stability and reactivity, which are essential for designing drugs with specific pharmacological properties (Khan et al., 2013).

Future Directions

The future directions for “2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine” and other piperidine derivatives are likely to involve further exploration of their synthesis, functionalization, and pharmacological application . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-methyl-1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-4-2-3-10-15(12)11-7-13-5-8-14-9-6-13/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZAMHUSRKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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